molecular formula C16H13FN4O3 B14963070 N'-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide CAS No. 956441-81-9

N'-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide

Cat. No.: B14963070
CAS No.: 956441-81-9
M. Wt: 328.30 g/mol
InChI Key: VMQQAMFXFZPEDK-UHFFFAOYSA-N
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Description

N'-[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide is a synthetic hydrazide derivative featuring a pyrrolidin-2,5-dione (succinimide) core substituted with a 4-fluorophenyl group at position 1 and a pyridine-3-carbohydrazide moiety at position 2. Its structural framework is analogous to maleimide-succinimide derivatives, which are widely explored for their anticancer and enzyme-inhibitory activities .

Properties

CAS No.

956441-81-9

Molecular Formula

C16H13FN4O3

Molecular Weight

328.30 g/mol

IUPAC Name

N'-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide

InChI

InChI=1S/C16H13FN4O3/c17-11-3-5-12(6-4-11)21-14(22)8-13(16(21)24)19-20-15(23)10-2-1-7-18-9-10/h1-7,9,13,19H,8H2,(H,20,23)

InChI Key

VMQQAMFXFZPEDK-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)F)NNC(=O)C3=CN=CC=C3

solubility

48.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide typically involves the reaction of a hydrazide with an appropriate aldehyde or ketone. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of high-purity starting materials and optimized reaction conditions can further improve the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

N’-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or bind to specific receptors, thereby modulating biological processes. The presence of the fluorophenyl group and the pyridine ring can enhance its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The target compound’s analogs differ primarily in substituents on the pyrrolidinone ring or the aromatic hydrazide moiety. Key comparisons include:

Key Observations :

  • Hydrazide Modifications : Substitution of pyridine-3-carbohydrazide with 3,4-dimethoxybenzohydrazide () may enhance π-π stacking but reduce hydrogen-bonding capacity due to steric hindrance from methoxy groups.
  • Biological Activity : Maleimide-containing analogs (e.g., compound 3 in ) exhibit cytotoxicity against MCF-7 breast cancer cells (IC50 = 4.35 μM), suggesting that electron-withdrawing groups (e.g., fluorine) and planar aromatic systems enhance potency.

Conformational Analysis and Dihedral Angles

The spatial arrangement of aromatic rings influences binding to biological targets. Comparisons with chalcone and pyrazole derivatives highlight:

Table 2: Dihedral Angles in Related Compounds
Compound Class Dihedral Angle (Aromatic Rings) Biological Implication Reference
Pyrazole derivatives () 4.64°–10.53° Planar conformation favors enzyme binding
Chalcone derivatives () 7.14°–56.26° Non-planar conformations reduce activity
Target compound’s analogs (e.g., ) Not reported Likely planar due to rigid pyrrolidinone core N/A

Key Observations :

  • Pyrazole and maleimide-succinimide derivatives (e.g., compound 3 in ) adopt planar or near-planar conformations (dihedral angles <10°), which are optimal for intercalation into enzyme active sites.
  • Chalcones with larger dihedral angles (>20°) exhibit reduced activity, underscoring the importance of molecular planarity in bioactivity .

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